(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol
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Overview
Description
(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an acetyloxy group, a phenylacetic acid moiety, and a diphenylpyrrolidinylmethanol segment, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol typically involves multiple steps:
Formation of (2S)-2-Phenylacetic Acid: This can be synthesized through the Friedel-Crafts acylation of benzene with chloroacetic acid, followed by hydrolysis.
Acetylation: The (2S)-2-phenylacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form (2S)-2-acetyloxy-2-phenylacetic acid.
Synthesis of Diphenyl-[(2S)-pyrrolidin-2-yl]methanol: This involves the reaction of diphenylmethanol with (2S)-pyrrolidine under basic conditions, typically using sodium hydride or potassium tert-butoxide as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyloxy group.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural components are useful for probing the activity of various biological catalysts and understanding their mechanisms.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development. Its interactions with biological targets can lead to the discovery of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and phenylacetic acid moieties can participate in hydrogen bonding and hydrophobic interactions, while the diphenylpyrrolidinylmethanol segment can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxy-2-phenylacetic acid: Similar structure but lacks the acetyloxy group.
Diphenylmethanol: Contains the diphenylmethanol moiety but lacks the pyrrolidine and acetyloxy groups.
(2S)-Pyrrolidin-2-ylmethanol: Contains the pyrrolidine and methanol groups but lacks the diphenyl and acetyloxy groups.
Uniqueness
The uniqueness of (2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.C10H10O4/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h1-6,8-11,16,18-19H,7,12-13H2;2-6,9H,1H3,(H,12,13)/t16-;9-/m00/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHDWSQOZAEECV-GIYVLMGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)O.C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O.C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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